

Application of 80-O16B in Cancer Cell Line Transfection: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 80-O16B

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This document provides detailed application notes and protocols for the utilization of the ionizable cationic lipidoid **80-O16B** in the transfection of cancer cell lines. **80-O16B** is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as messenger RNA (mRNA) and CRISPR/Cas9 components, to cancerous cells. This guide covers the formulation of **80-O16B**-containing LNPs, protocols for cell line transfection, and an overview of the downstream cellular pathways affected, with a focus on the p53 tumor suppressor pathway.

Introduction to 80-O16B

80-O16B is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential in the field of gene delivery. Its unique chemical structure allows for the formation of stable LNPs that can encapsulate and protect therapeutic payloads. A notable application of **80-O16B** is in the delivery of mRNA to cancer cells, which can be harnessed to express tumor-suppressing proteins or other therapeutic molecules. Furthermore, when conjugated with targeting moieties like phenylboronic acid (PBA), **80-O16B**-based LNPs can selectively target cancer cells that overexpress sialic acid on their surface, thereby enhancing the specificity of the treatment.^{[1][2]}

Quantitative Data Summary

While specific quantitative data for **80-O16B**'s transfection efficiency and cytotoxicity in the form of IC50 values are not readily available in the public domain, the existing literature suggests high efficiency and payload-dependent effects on cell viability. The following table summarizes the available qualitative and semi-quantitative data for the application of **80-O16B** in various cancer cell lines.

Cancer Cell Line	Payload	Targeting Ligand	Observed Transfection Efficiency	Effect on Cell Viability	Reference
HeLa (Cervical Cancer)	Luciferase mRNA	Phenylboronic Acid (PBA)	Increased luciferase reporter expression	Not specified	[1] [2]
HeLa (Cervical Cancer)	p53 mRNA	Phenylboronic Acid (PBA)	Not specified	Decreased	[1] [2]
DU145 (Prostate Cancer)	p53 mRNA	Phenylboronic Acid (PBA)	Not specified	Decreased	[1] [2]
SiHa (Cervical Cancer)	p53 mRNA	Phenylboronic Acid (PBA)	Not specified	Decreased	[1] [2]

Note: The decrease in cell viability upon delivery of p53 mRNA is an expected therapeutic outcome due to the tumor suppressor function of the p53 protein. Further studies are required to establish detailed dose-response curves and quantitative transfection efficiencies.

Experimental Protocols

This section provides detailed protocols for the formulation of **80-O16B** lipid nanoparticles and their subsequent use in the transfection of cancer cell lines.

Protocol 1: Formulation of 80-O16B Lipid Nanoparticles (LNPs)

This protocol describes a general method for the formulation of LNPs containing **80-O16B** using microfluidic mixing. The ratios of the lipid components should be optimized for the specific application and payload.

Materials:

- **80-O16B**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
- mRNA payload (e.g., p53 mRNA)
- Ethanol (anhydrous)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **80-O16B**, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).
 - The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

- Prepare mRNA Solution:
 - Dilute the mRNA payload in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionization of **80-O16B**, facilitating its interaction with the negatively charged mRNA.
- LNP Formulation using Microfluidics:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into one syringe and the mRNA solution into another.
 - Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).
 - Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
 - Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
 - Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Transfection of Cancer Cell Lines with **80-O16B** LNPs

This protocol outlines the general procedure for transfecting adherent cancer cell lines with the formulated **80-O16B** LNPs.

Materials:

- Adherent cancer cell lines (e.g., HeLa, DU145, SiHa)
- Complete cell culture medium
- **80-O16B** LNPs encapsulating the desired mRNA
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

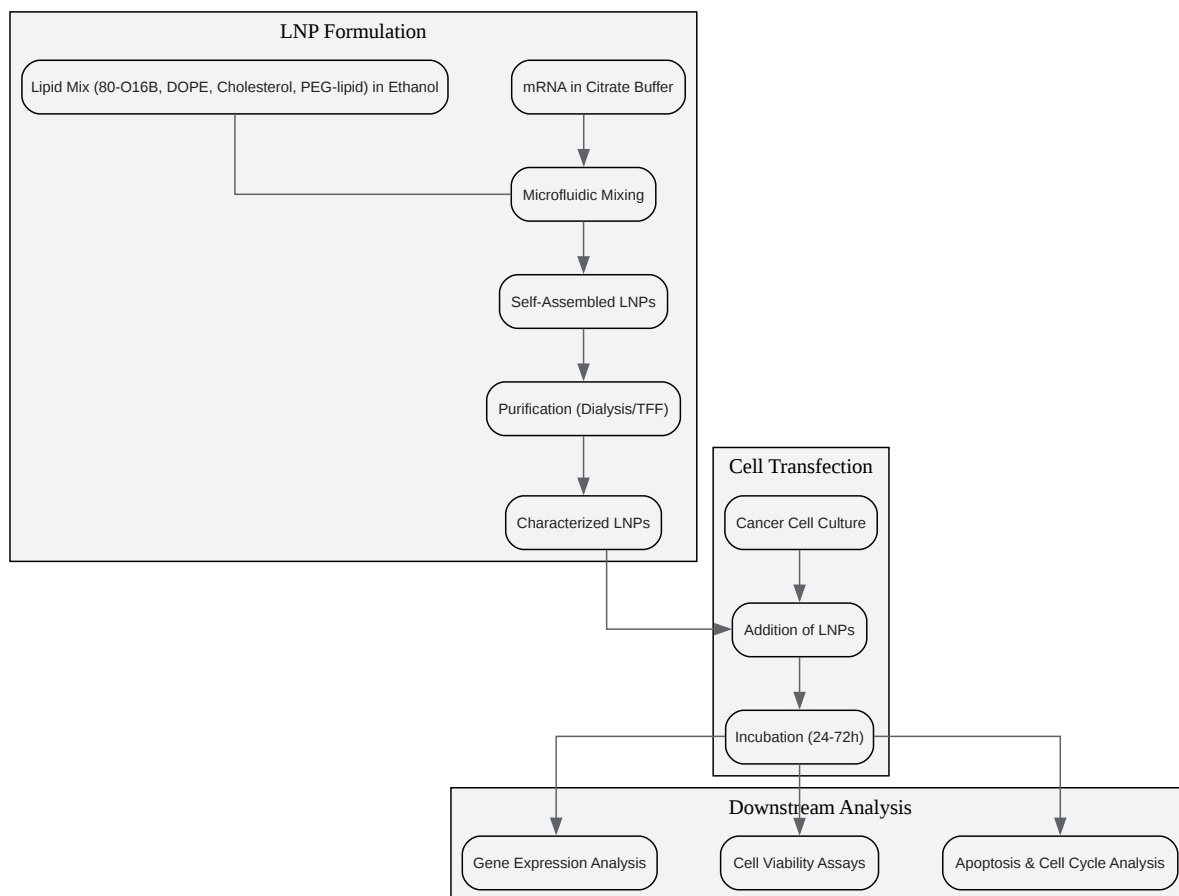
Procedure:

- Cell Seeding:
 - The day before transfection, seed the cancer cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - On the day of transfection, remove the old medium from the cells and wash once with PBS.
 - Add fresh, pre-warmed complete cell culture medium to each well.
 - Add the desired amount of **80-O16B** LNPs to each well. The optimal concentration of LNPs should be determined experimentally.
 - Gently rock the plate to ensure even distribution of the LNPs.
- Incubation:
 - Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
- Analysis:
 - After the incubation period, analyze the cells for the desired outcome. This may include:

- Gene expression: Measure the expression of the delivered mRNA and its protein product using qRT-PCR and Western blotting, respectively. For reporter genes like luciferase, perform a luciferase assay.
- Cell viability: Assess cell viability using assays such as MTT, XTT, or a trypan blue exclusion assay.
- Apoptosis: Analyze for markers of apoptosis using techniques like flow cytometry (Annexin V/PI staining) or Western blotting for cleaved caspases.
- Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution.

Experimental Workflow and Signaling Pathway

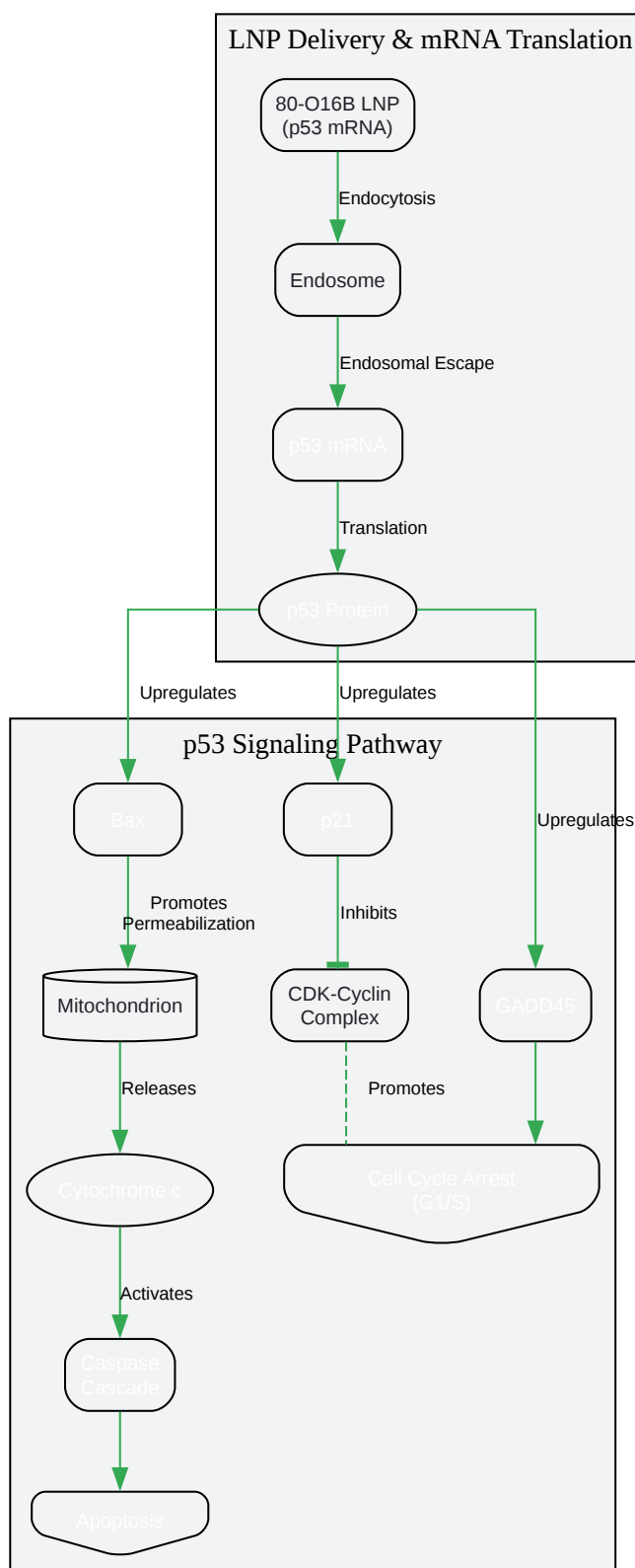
The successful delivery of therapeutic mRNA, such as p53, using **80-O16B** LNPs initiates a cascade of intracellular events. The following diagrams illustrate the experimental workflow and the p53 signaling pathway.



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Experimental workflow for **80-O16B** LNP-mediated transfection.

Delivery of p53 mRNA using **80-O16B** LNPs leads to the translation of p53 protein in the cytoplasm. This newly synthesized p53 can then translocate to the nucleus and act as a transcription factor, inducing the expression of genes that lead to cell cycle arrest and apoptosis, thereby exerting its tumor-suppressive effects.



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p53 signaling pathway initiated by LNP-delivered mRNA.

Conclusion

80-O16B is a promising ionizable lipidoid for the formulation of LNPs for cancer cell line transfection. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of **80-O16B** in their specific cancer research applications. Further optimization of LNP formulation and transfection conditions is recommended to achieve the best results for each specific cell line and therapeutic payload.

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References

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